molecular formula C18H18N2O3S B7744016 2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid

2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid

Cat. No.: B7744016
M. Wt: 342.4 g/mol
InChI Key: VRHVVZPZKNQPIZ-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core fused with a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and thiourea, followed by cyclization to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-butyric acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-4-14(18(22)23)20-9-19-16-15(17(20)21)13(8-24-16)12-6-5-10(2)11(3)7-12/h5-9,14H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHVVZPZKNQPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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